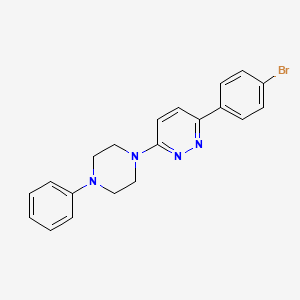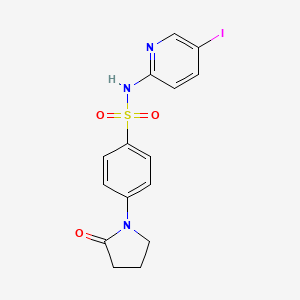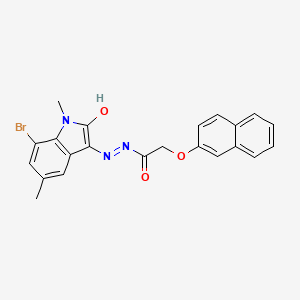![molecular formula C18H19N3O3 B6028453 2-(5-oxo-2-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide](/img/structure/B6028453.png)
2-(5-oxo-2-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-oxo-2-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide, also known as OPMA, is a synthetic compound that has been widely studied for its potential applications in scientific research. OPMA belongs to the class of acetamide compounds and has a molecular weight of 384.44 g/mol.
Mecanismo De Acción
2-(5-oxo-2-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide acts as a selective antagonist for the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various neurological processes such as learning, memory, and attention. By blocking this receptor, this compound can alter the activity of certain neurons in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the specific receptor it targets. For example, this compound has been shown to reduce inflammation in the brain by blocking the α7 nAChR, which is involved in the immune response. Additionally, this compound has been shown to have analgesic properties, as it can block the activity of certain pain receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-oxo-2-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide in lab experiments is its high selectivity for certain receptors, which allows for targeted manipulation of specific neural circuits. Additionally, this compound has a relatively long half-life, which allows for sustained effects over a longer time period. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other receptors in addition to its intended target.
Direcciones Futuras
There are several potential future directions for research involving 2-(5-oxo-2-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide. One area of interest is the development of more selective and potent this compound analogs, which could have even greater specificity and efficacy in targeting certain receptors. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in treating various neurological disorders. Finally, research is needed to explore the potential side effects and safety concerns associated with this compound and other similar compounds.
Métodos De Síntesis
2-(5-oxo-2-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide can be synthesized using a multi-step process involving the reaction of pyrrolidine, phenoxyacetic acid, and pyridine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-(5-oxo-2-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have a high affinity for certain receptors in the brain, making it a valuable tool for studying the mechanisms of various neurological disorders.
Propiedades
IUPAC Name |
2-(5-oxopyrrolidin-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-16-9-8-14(21-16)11-17(23)20-12-13-5-4-10-19-18(13)24-15-6-2-1-3-7-15/h1-7,10,14H,8-9,11-12H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQAOVKGYOOUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CC(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6028380.png)
![1-{[7-[chloro(difluoro)methyl]-5-(2-furyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B6028391.png)
![1-[1-(allylsulfonyl)-3-piperidinyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B6028402.png)

![5-(4-ethoxyphenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6028418.png)
![2-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}isoxazolidine](/img/structure/B6028419.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-(phenylthio)acetamide](/img/structure/B6028427.png)
![1-(cyclohexylmethyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6028430.png)
![1,4-dimethyl-6-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B6028435.png)

![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B6028440.png)
![3-[1-(cyclohexylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B6028445.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6028450.png)
